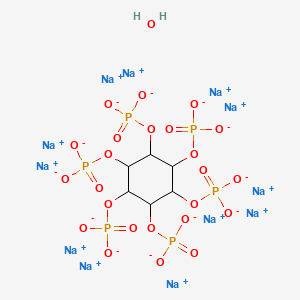

植酸十二钠盐水合物

描述

Phytic acid dodecasodium salt hydrate, also known as myo-inositol hexakis (dihydrogen phosphate) dodecasodium salt, is a phosphorus storage compound found in seeds and cereal grains . It is known as a food inhibitor due to its strong ability to chelate multivalent metal ions, especially zinc, calcium, and iron .

Molecular Structure Analysis

The empirical formula of Phytic acid dodecasodium salt hydrate is C6H18O24P6 · 12Na · xH2O . Its molecular weight is 935.91 on an anhydrous basis .Chemical Reactions Analysis

Phytic acid dodecasodium salt hydrate has been found to inhibit the formation of uric acid from xanthine with an IC50 of about 30 mM . It greatly affects the generation of the superoxide, indicating that the superoxide generating domain of xanthine oxidase (XO) is more sensitive to phytic acid .Physical And Chemical Properties Analysis

Phytic acid dodecasodium salt hydrate is a solid substance with a white to off-white color . It has a high surface negative charge, making it a potent chelator of divalent and trivalent cations in vitro . It’s most likely associated with Ca2+ or Mg2+ ions in vivo .科学研究应用

毛细管电泳:Okafo、Harland和Camilleri(1996年)发现,在分离缓冲液中加入植酸十二钠盐显著改善了毛细管电泳中合成短链寡核苷酸的分离,简化了这类化合物的分析(Okafo, Harland, & Camilleri, 1996)。

致癌研究:Takaba等人(1994年)研究了膳食植酸及其盐对大鼠膀胱癌发生的影响。他们发现植酸钠盐明显增加了癌前病变和癌症病变的发展(Takaba et al., 1994)。

质谱增强:Ballantine、Games和Slater(1997年)证明了负离子电喷雾质谱分析各种多磷酸盐碱金属盐,包括植酸十二钠盐水合物,在二乙胺处理后信号强度显著提高(Ballantine, Games, & Slater, 1997)。

酸碱性质研究:Cigala等人(2010年)研究了浓缩植酸在自身介质和NaCl溶液中的酸碱性质,观察到形成双核Hi(Phy)2物种以及单核HiPhy物种(Cigala等人,2010)。

从玉米胚芽饼中提取:李晨晨(2011年)优化了从脱脂玉米胚芽饼中提取植酸十二钠的过程,实现了74.73%的产率(Li Chenchen, 2011)。

有机溶剂中的酶催化:Zacharis等人(1997年)探讨了盐水合物对酶催化中水的控制的应用,包括植酸十二钠盐(Zacharis et al., 1997)。

水产养殖营养:Usmani和Jafri(2002年)评估了膳食植酸对印度鲫鱼苗的生长、转化效率和胴体组成的影响,注意到膳食植酸超过1%会显著降低体重增加和生长速率(Usmani & Jafri, 2002)。

铜腐蚀抑制剂:Chen和Lin(1996年)开发了一种快速毛细管电泳方法来分析铜腐蚀抑制剂,使用植酸十二钠盐作为背景电解质(Chen & Lin, 1996)。

抗肿瘤药物:Fox和Eberl(2002年)对植酸(IP6)作为抗肿瘤药物进行了系统综述,研究了其在动物研究中对各种癌症类型的影响(Fox & Eberl, 2002)。

重金属离子吸附:Tsao等人(1997年)研究了固定植酸对重金属离子的吸附,发现它可以有效地吸附来自水溶液中的镉、铜、铅、镍和锌等离子(Tsao et al., 1997)。

作用机制

Target of Action

The primary target of Phytic acid dodecasodium salt hydrate is the enzymatic superoxide source xanthine oxidase . Xanthine oxidase plays a crucial role in the metabolism of purines in the body, which are vital components of DNA, RNA, and ATP.

Mode of Action

Phytic acid dodecasodium salt hydrate inhibits the activity of xanthine oxidase . This inhibition prevents the conversion of hypoxanthine and xanthine to uric acid, a process that generates reactive oxygen species. By inhibiting xanthine oxidase, Phytic acid dodecasodium salt hydrate reduces the production of these harmful reactive oxygen species.

Biochemical Pathways

Phytic acid dodecasodium salt hydrate affects the purine degradation pathway . In this pathway, xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and then xanthine to uric acid. By inhibiting xanthine oxidase, Phytic acid dodecasodium salt hydrate disrupts this pathway, reducing the production of uric acid and reactive oxygen species.

Pharmacokinetics

Its ability to chelate multivalent metal ions, especially zinc, calcium, and iron, suggests it may interact with these ions in the body . These interactions could potentially affect its absorption, distribution, metabolism, and excretion (ADME), but more research is needed to understand these effects.

Result of Action

The inhibition of xanthine oxidase by Phytic acid dodecasodium salt hydrate leads to antioxidative, neuroprotective, and anti-inflammatory effects . By reducing the production of reactive oxygen species, it can protect cells from oxidative stress, which is beneficial for neuronal health and can reduce inflammation.

Action Environment

The action of Phytic acid dodecasodium salt hydrate can be influenced by environmental factors. For example, its chelating ability suggests that the presence of multivalent metal ions in the environment could affect its activity . Additionally, it is known to function as a phosphorus storage compound in seeds and cereal grains , suggesting that its activity could also be influenced by the presence of these compounds

安全和危害

属性

IUPAC Name |

dodecasodium;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O24P6.12Na.H2O/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;;;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;;;;;;;;1H2/q;12*+1;/p-12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFMYFHNGBHKCG-UHFFFAOYSA-B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Na12O25P6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718694 | |

| Record name | Sodium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate)--water (12/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

941.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phytic acid dodecasodium salt hydrate | |

CAS RN |

123408-98-0, 14306-25-3 | |

| Record name | Sodium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate)--water (12/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myo-Inositol, hexakis(dihydrogen phosphate), sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-Fluoro-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B571022.png)

![[4-{4-[Bis(3-phenylpropyl)amino]phenyl}-3-cyano-5-oxo-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-ylidene]propanedinitrile](/img/structure/B571028.png)

![1H-Benzo[d]imidazol-2(3H)-one O-methyl oxime](/img/structure/B571033.png)

![Acetamide,N-[1-(acetyloxy)cyclopentyl]-](/img/structure/B571038.png)

![4,4'-[Diazenediylbis(oxymethylene)]dibenzoic acid](/img/structure/B571043.png)

![2-[(2-Chloroisonicotinoyl)amino]butanoic acid](/img/structure/B571044.png)

![2-Amino-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylic acid](/img/structure/B571045.png)